molecular formula C16H14O3 B593637 Flavidinin CAS No. 83925-00-2

Flavidinin

Cat. No. B593637
CAS RN: 83925-00-2
M. Wt: 254.285
InChI Key: AWAUZUFYBCBHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavidinin is a novel small molecule that has recently been developed to target and inhibit the action of the enzyme, Flavin-dependent monooxygenase (FMO). This enzyme is involved in the metabolism of many drugs, including opioids and other central nervous system (CNS) drugs, as well as drugs used to treat cancer and other diseases. Flavidinin has been found to be a potent inhibitor of FMO, and its potential applications in drug development and laboratory experiments are being explored.

Scientific Research Applications

Medicine: Antioxidant and Therapeutic Agent

Flavidinin, like other flavonoids, exhibits potent antioxidant properties, which are crucial in neutralizing free radicals and preventing oxidative stress-related diseases . Its therapeutic applications are diverse, including potential roles in cancer treatment, where it may inhibit the growth of cancer cells, and in infectious diseases, where it can act against pathogens .

Agriculture: Plant Growth and Protection

In agriculture, Flavidinin can enhance plant growth and yield by acting as a natural biostimulant . It also plays a role in plant defense mechanisms against pests and diseases, reducing the need for synthetic pesticides and contributing to sustainable farming practices .

Environmental Science: Pollution Mitigation

Flavidinin’s role in environmental science includes mitigating pollution effects. Its antioxidant activity can help in detoxifying pollutants in soil and water, thus aiding in environmental clean-up efforts .

Food Industry: Food Preservation and Nutraceuticals

The food industry benefits from Flavidinin’s antioxidant and antimicrobial properties, which can be utilized in food preservation to extend shelf life and maintain nutritional quality . Additionally, its health-promoting effects make it a valuable component in the development of nutraceuticals .

Material Science: Development of Bioactive Materials

In material science, Flavidinin can contribute to the development of bioactive materials with health benefits. Its incorporation into biomaterials can lead to the creation of surfaces that can actively interact with biological systems, potentially leading to innovations in medical implants and wound healing applications .

Biotechnology: Genetic Engineering and Microbial Production

Biotechnological applications of Flavidinin include its production through genetic engineering and microbial biosynthesis. By manipulating the biosynthetic pathways in plants or microorganisms, researchers can produce high amounts of Flavidinin for various applications, ranging from pharmaceuticals to industrial uses .

Mechanism of Action

Target of Action

Flavidinin, a type of flavonoid, primarily targets various proteins and enzymes in the body. Flavonoids are known to interact with nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . The biochemical source of flavin is the yellow B vitamin riboflavin . The flavin moiety is often attached with an adenosine diphosphate to form flavin adenine dinucleotide (FAD), and in other circumstances, is found as flavin mononucleotide (or FMN), a phosphorylated form of riboflavin .

Mode of Action

Flavidinin interacts with its targets to exert various biological effects. The effectiveness of flavonoids in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . The distinguishing side groups of riboflavin, FMN, and FAD are also a potential source of instability for applications such as in fuel cells and in heterogeneous photocatalysis .

Biochemical Pathways

Flavidinin, like other flavonoids, affects several biochemical pathways. Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . The initial step in the biosynthesis of most flavonoids is the condensation of one p -coumaroyl-CoA molecule with three molecules of malonyl-CoA .

Pharmacokinetics

These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .

Result of Action

The molecular and cellular effects of Flavidinin’s action are diverse, given its wide range of targets. Flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They also regulate angiogenesis, decrease the levels of inflammatory cytokines, and play a crucial role in scavenging reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Flavidinin. For instance, flavonoids in plants are known to accumulate under stress by regulating the expression of flavonoid synthase genes . Moreover, flavonoids are recognized by pollinators, for example, insects, birds, and animals, which contribute to the dispersion of seeds . This suggests that environmental factors such as the presence of pollinators and stress conditions can influence the production and action of flavonoids.

properties

IUPAC Name

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUZUFYBCBHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is flavidinin and where is it found?

A1: Flavidinin is a naturally occurring compound classified as a flavonoid. It has been isolated from various orchid species, including Coelogyne uniflora []. The exact structure of flavidinin was initially debated, but later research clarified its correct form [].

Q2: What other compounds are often found alongside flavidinin in orchids?

A2: Research indicates that flavidinin is often found alongside other flavonoids and stilbenoids in orchids. For instance, Coelogyne uniflora yielded flavidinin alongside isoflavonoids like isofividinin and oxoflavidin, as well as unique phenanthropyrone derivatives named unifloranthrone and uniflorinanthrone []. Interestingly, another orchid species, Ione paleacea, contained flavidinin along with flavanone derivatives and known stilbenoids like batatasin-III and gigantol []. This co-occurrence suggests potential biosynthetic relationships and shared ecological roles for these compounds within the orchid species.

Q3: Are there any ongoing studies investigating the potential medicinal properties of flavidinin or related compounds found in orchids?

A3: While the provided research doesn't delve into specific medicinal properties of flavidinin, there's growing interest in the pharmaceutical potential of orchids. For example, research on Coelogyne ovalis, another orchid species, focuses on evaluating its phytochemical profile and exploring potential applications in medicine [, ]. This suggests a broader scientific interest in understanding the bioactivity of compounds derived from orchids, including flavidinin, which could pave the way for future drug discovery efforts.

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